molecular formula C17H18N2O2S2 B2405743 Thiophen-2-yl(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone CAS No. 1208804-16-3

Thiophen-2-yl(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone

Cat. No. B2405743
M. Wt: 346.46
InChI Key: RCJXONNGEVLXKD-UHFFFAOYSA-N
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Description

Thiophen-2-yl(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone is a novel compound that has been synthesized for scientific research purposes. This compound has shown potential for use in various applications, including drug development and biochemical research.

Scientific Research Applications

Biological Activities and Pharmaceutical Potential

Thiophenes, including compounds similar to Thiophen-2-yl(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone, exhibit a wide spectrum of biological activities. These range from antibacterial, antifungal, antioxidant, antivirus, antianxiety, antiprotozoal, and antiproliferative to herbicidal properties. Their diverse applications in pharmaceuticals make them a topic of interest in medicinal chemistry (S. Nagaraju et al., 2018).

Material Science Applications

In the field of material science, polymeric thiophenes, which are related to the chemical structure , are widely used in various high-tech applications. These include thin-film transistors, organic field-effect transistors, organic light-emitting transistors (OLET), chemical sensors, and solar cells. The versatile nature of thiophenes makes them suitable for these advanced applications (S. Nagaraju et al., 2018).

Anticancer and Antituberculosis Properties

Related compounds such as [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives have shown promising results in in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity. This indicates potential therapeutic applications in treating these diseases (S. Mallikarjuna et al., 2014).

Tubulin Polymerization Inhibition

N-Heterocyclic (4-Phenylpiperazin-1-yl)methanones derived from Phenoxazine and Phenothiazine, which are structurally related to Thiophen-2-yl derivatives, have been identified as potent inhibitors of tubulin polymerization in cancer cells. This indicates their potential as novel treatments for cancer by targeting cell division mechanisms (H. Prinz et al., 2017).

Selective Estrogen Receptor Modulator (SERM) Potential

Compounds with structures similar to Thiophen-2-yl derivatives have been explored as selective estrogen receptor modulators (SERMs). This could have implications in the treatment of conditions like breast cancer and osteoporosis by modulating estrogen receptor activities (A. Palkowitz et al., 1997).

properties

IUPAC Name

[4-(thiophene-2-carbonyl)piperazin-1-yl]-(2-thiophen-2-ylcyclopropyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S2/c20-16(13-11-12(13)14-3-1-9-22-14)18-5-7-19(8-6-18)17(21)15-4-2-10-23-15/h1-4,9-10,12-13H,5-8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCJXONNGEVLXKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC2C3=CC=CS3)C(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thiophen-2-yl(4-(2-(thiophen-2-yl)cyclopropanecarbonyl)piperazin-1-yl)methanone

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